Vanillic Acid
Vanillic Acid
Vanillic acid, also known as vanillate or acid, vanillic, belongs to the class of organic compounds known as m-methoxybenzoic acids and derivatives. These are benzoic acids in which the hydrogen atom at position 3 of the benzene ring is replaced by a methoxy group. Vanillic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Vanillic acid has been primarily detected in saliva, feces, urine, and blood. Within the cell, vanillic acid is primarily located in the cytoplasm. Vanillic acid exists in all eukaryotes, ranging from yeast to humans. Vanillic acid is also a parent compound for other transformation products, including but not limited to, 1-O-vanilloyl-beta-D-glucose, 3-O-vanillyceanothic acid, and (+)-(7S, 8S)-guaiacylglycerol-beta-vanillic acid ether. Vanillic acid is a sweet, bean, and creamy tasting compound that can be found in a number of food items such as yellow bell pepper, coconut, silver linden, and garlic. This makes vanillic acid a potential biomarker for the consumption of these food products.
Vanillic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid substituted by a methoxy group at position 3. It has a role as a plant metabolite. It is a monohydroxybenzoic acid and a methoxybenzoic acid. It is a conjugate acid of a vanillate.
A flavoring agent. It is the intermediate product in the two-step bioconversion of ferulic acid to vanillin. (J Biotechnol 1996;50(2-3):107-13).
Vanillic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid substituted by a methoxy group at position 3. It has a role as a plant metabolite. It is a monohydroxybenzoic acid and a methoxybenzoic acid. It is a conjugate acid of a vanillate.
A flavoring agent. It is the intermediate product in the two-step bioconversion of ferulic acid to vanillin. (J Biotechnol 1996;50(2-3):107-13).
Brand Name:
Vulcanchem
CAS No.:
121-34-6
VCID:
VC0118912
InChI:
InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)
SMILES:
COC1=C(C=CC(=C1)C(=O)O)O
Molecular Formula:
C8H8O4
Molecular Weight:
168.15 g/mol
Vanillic Acid
CAS No.: 121-34-6
Reference Standards
VCID: VC0118912
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol
CAS No. | 121-34-6 |
---|---|
Product Name | Vanillic Acid |
Molecular Formula | C8H8O4 |
Molecular Weight | 168.15 g/mol |
IUPAC Name | 4-hydroxy-3-methoxybenzoic acid |
Standard InChI | InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11) |
Standard InChIKey | WKOLLVMJNQIZCI-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C(=O)O)O |
Canonical SMILES | COC1=C(C=CC(=C1)C(=O)O)O |
Appearance | Powder |
Melting Point | 211.5 °C Mp 210 ° 211.5°C |
Physical Description | Solid White to beige powder or needle; vanilla like odou |
Description | Vanillic acid, also known as vanillate or acid, vanillic, belongs to the class of organic compounds known as m-methoxybenzoic acids and derivatives. These are benzoic acids in which the hydrogen atom at position 3 of the benzene ring is replaced by a methoxy group. Vanillic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Vanillic acid has been primarily detected in saliva, feces, urine, and blood. Within the cell, vanillic acid is primarily located in the cytoplasm. Vanillic acid exists in all eukaryotes, ranging from yeast to humans. Vanillic acid is also a parent compound for other transformation products, including but not limited to, 1-O-vanilloyl-beta-D-glucose, 3-O-vanillyceanothic acid, and (+)-(7S, 8S)-guaiacylglycerol-beta-vanillic acid ether. Vanillic acid is a sweet, bean, and creamy tasting compound that can be found in a number of food items such as yellow bell pepper, coconut, silver linden, and garlic. This makes vanillic acid a potential biomarker for the consumption of these food products. Vanillic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid substituted by a methoxy group at position 3. It has a role as a plant metabolite. It is a monohydroxybenzoic acid and a methoxybenzoic acid. It is a conjugate acid of a vanillate. A flavoring agent. It is the intermediate product in the two-step bioconversion of ferulic acid to vanillin. (J Biotechnol 1996;50(2-3):107-13). |
Solubility | 1.5 mg/mL at 14 °C slightly soluble in water; soluble in organic solvents soluble (in ethanol) |
Synonyms | 4 Hydroxy 3 methoxybenzoic Acid 4-Hydroxy-3-methoxybenzoic Acid Acid, 4-Hydroxy-3-methoxybenzoic Acid, p-Hydroxy-m-methoxy-benzoic Acid, Vanillic p Hydroxy m methoxy benzoic Acid p-Hydroxy-m-methoxy-benzoic Acid Vanillic Acid |
PubChem Compound | 8468 |
Last Modified | Nov 11 2021 |
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